molecular formula C16H17ClFNO2S B2415994 N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 700852-39-7

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2415994
M. Wt: 341.83
InChI Key: NBRBRHXXFDWHMJ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enantioselective Synthesis

A study by Wang et al. explored the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions by modifying phenyl ring substituents. This approach was applied in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding high selectivity and excellent yields using N-fluoro-4,4'-difluoro-benzenesulfonamide as a fluorinating agent (Wang et al., 2014).

COX-2 Inhibition for Pain and Inflammation

Hashimoto et al. synthesized a series of benzenesulfonamide derivatives to evaluate their inhibition of cyclooxygenase-2 (COX-2), a key enzyme in pain and inflammation pathways. The study found that introducing a fluorine atom at the ortho position to the sulfonamide group significantly enhanced COX-2 selectivity, leading to the development of a potent and selective COX-2 inhibitor, JTE-522, for treating pain and inflammation (Hashimoto et al., 2002).

Electrophilic Fluorination

Yasui et al. introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding electrophilic fluorinating reagent. NFBSI was shown to enhance the enantioselectivity of products in cinchona alkaloid-catalyzed enantioselective fluorination reactions, demonstrating its utility in synthesizing enantioselective compounds (Yasui et al., 2011).

Aminochlorination of Alkenes

Pu et al. developed a novel, catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA), showcasing the reagent's versatility in producing chloroaminated compounds. This method highlights the role of fluorine in influencing reactivity and regioselectivity, expanding the toolbox for organic synthesis (Pu et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2S/c1-9-7-10(2)12(4)16(11(9)3)22(20,21)19-13-5-6-15(18)14(17)8-13/h5-8,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBRHXXFDWHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

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